
IS-741 sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IS-741 sodium, also known as Fuzapladib sodium, is an orally active leukocyte-function-associated antigen type 1 (LFA-1) activation inhibitor. It is a leukocyte adhesion molecule and a phospholipase A2 (PLA2) inhibitor. This compound exerts anti-inflammatory effects by inhibiting leukocyte migration into inflammatory sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IS-741 sodium involves the preparation of N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-cyclohexanecarboxamide monosodium salt monohydrate. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production methods for this compound are also not extensively documented in public sources. it is known that the compound is produced under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: IS-741 sodium primarily undergoes inhibition reactions where it inhibits the activation of LFA-1 and PLA2. It does not typically undergo oxidation, reduction, or substitution reactions as part of its primary function .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include ethylsulfonyl chloride, trifluoromethylpyridine, and cyclohexanecarboxamide. The reactions are carried out under controlled conditions to ensure the formation of the desired product .
Major Products Formed: The major product formed from the synthesis of this compound is the N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-cyclohexanecarboxamide monosodium salt monohydrate .
Scientific Research Applications
IS-741 sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an anti-inflammatory agent in various experimental models, including colitis and pancreatitis . The compound has shown efficacy in reducing inflammatory cell infiltration and alleviating symptoms of inflammatory diseases . It is also used in studies related to leukocyte adhesion and migration, providing insights into the mechanisms of inflammation and potential therapeutic targets .
Mechanism of Action
IS-741 sodium exerts its effects by inhibiting the activation of LFA-1 and PLA2. This inhibition prevents the adhesion and migration of leukocytes to inflammatory sites, thereby reducing inflammation . The compound also affects the production of monocyte chemoattractant protein-1 (MCP-1) and cysteinyl leukotrienes (cysLTs), which are involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds:
- Salazosulfapyridine
- Adrenocortical steroids
- Thromboxane A2 inhibitors
- Leukotriene B4 inhibitors
Uniqueness: IS-741 sodium is unique in its dual inhibition of LFA-1 and PLA2, which distinguishes it from other anti-inflammatory agents that typically target only one pathway . This dual action makes this compound particularly effective in reducing leukocyte migration and adhesion, providing a broader anti-inflammatory effect .
Properties
CAS No. |
141284-73-3 |
|---|---|
Molecular Formula |
C15H19F3N3NaO3S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
sodium;[3-(cyclohexanecarbonylamino)-5-(trifluoromethyl)pyridin-2-yl]-ethylsulfonylazanide |
InChI |
InChI=1S/C15H20F3N3O3S.Na/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H2,19,20,21,22);/q;+1/p-1 |
InChI Key |
RVWHCCQDZKMPAZ-UHFFFAOYSA-M |
Canonical SMILES |
CCS(=O)(=O)[N-]C1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


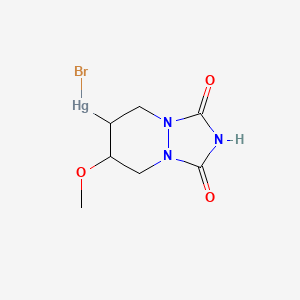
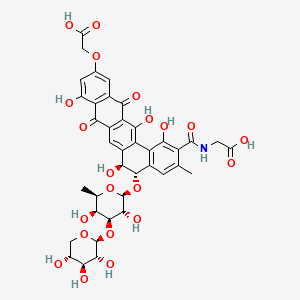
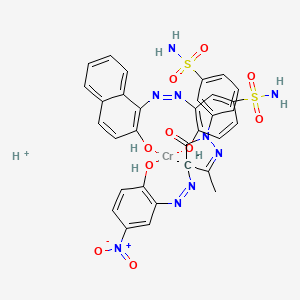
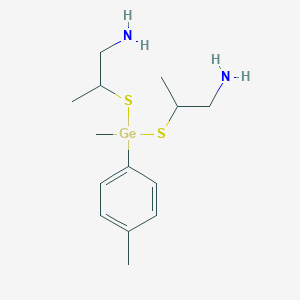
![Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride](/img/structure/B12766435.png)
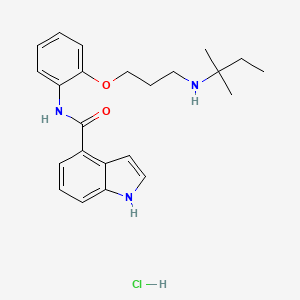
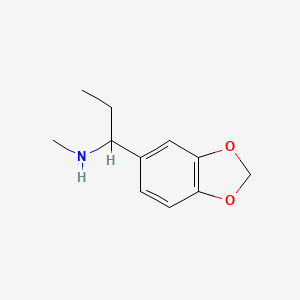
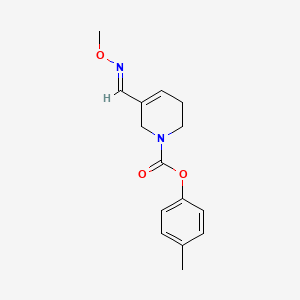

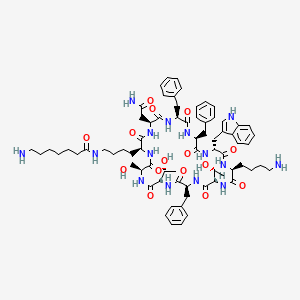
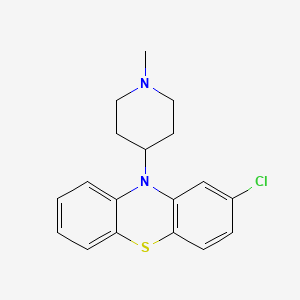
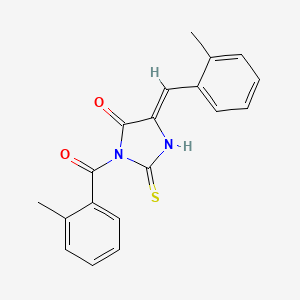
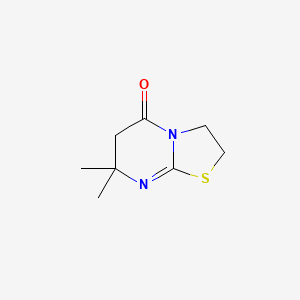
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
